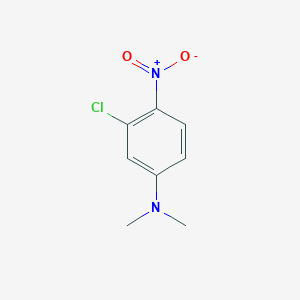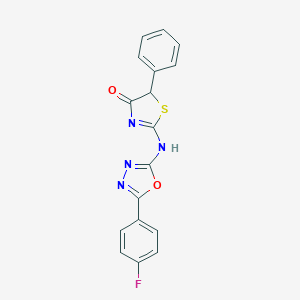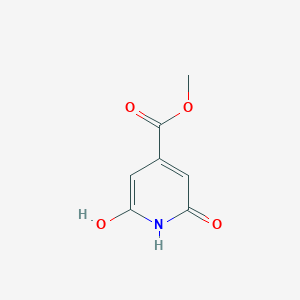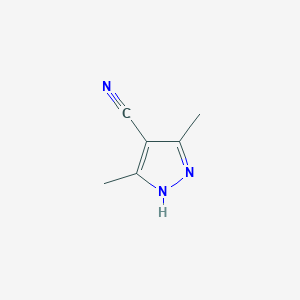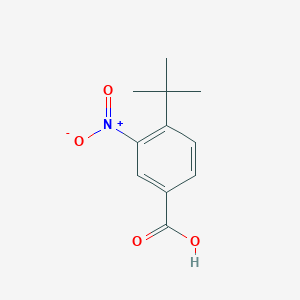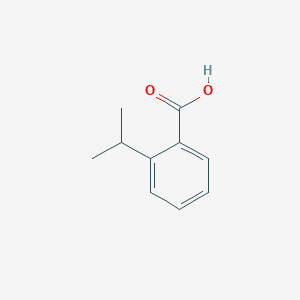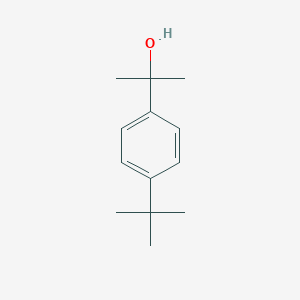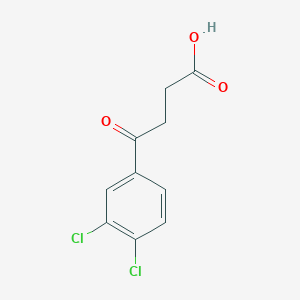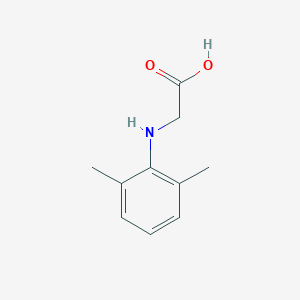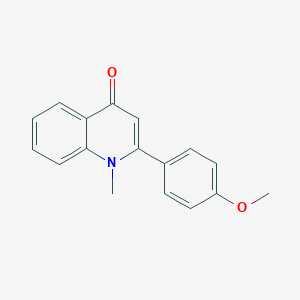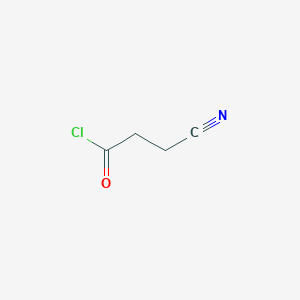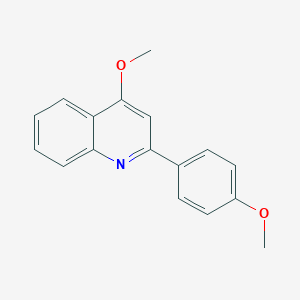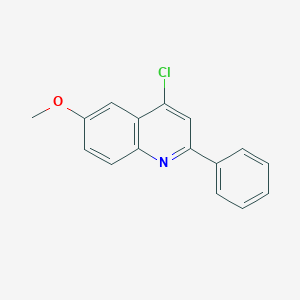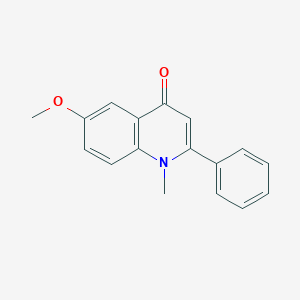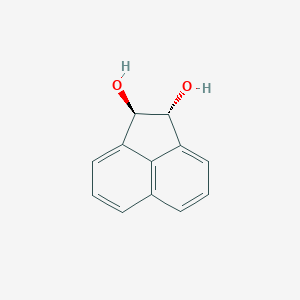
(+-)-trans-Acenaphthene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-trans-Acenaphthene-1,2-diol is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid that is soluble in water and has a melting point of 153-154°C. This compound has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Toxicological Research
(±)-trans-Acenaphthene-1,2-diol has been a subject of metabolic and toxicological research. Studies have investigated its metabolism in rats, revealing the formation of 1,8-naphthalic acid as a metabolite. This acid was isolated from the urine of rats administered with the compound, demonstrating its metabolic pathway in mammals (Hopkins & Young, 1966). Additional research explored the ring-fission of this compound by rat liver microsomes, further elucidating its metabolic breakdown and the impact of various inhibitors on this process (Hopkins, 1968).
Chiral Chemistry and Enzymatic Reactions
The compound has been used in the study of chiral chemistry. One research highlighted the preparation of chiral trans-5-substituted-acenaphthene-1,2-diols using baker’s yeast-mediated reduction, demonstrating the potential for biological systems to induce chirality in chemical compounds (Wang et al., 2010).
Bioremediation and Environmental Applications
In environmental science, (±)-trans-Acenaphthene-1,2-diol has been studied in the context of bioremediation. For example, its degradation by bacteria in the presence of polycyclic aromatic compounds (PACs) was examined, providing insights into the microbial breakdown of complex organic pollutants (Selifonov et al., 1998).
Pharmacological Research
In pharmacology, derivatives of acenaphthene, including (±)-trans-Acenaphthene-1,2-diol, have been isolated from natural sources and tested for their cytotoxic activities. This research has potential implications in the development of new pharmaceutical compounds (Jiang et al., 2019).
Eigenschaften
CAS-Nummer |
2963-87-3 |
|---|---|
Produktname |
(+-)-trans-Acenaphthene-1,2-diol |
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dihydroacenaphthylene-1,2-diol |
InChI |
InChI=1S/C12H10O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-14H/t11-,12-/m1/s1 |
InChI-Schlüssel |
ARGFAPRYULRPAN-VXGBXAGGSA-N |
Isomerische SMILES |
C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |
Andere CAS-Nummern |
2963-87-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



